4,4-Dimethyl-1-pentene
Overview
Description
4,4-Dimethyl-1-pentene is an organic compound with the molecular formula C7H14. It is a colorless liquid with a hydrocarbon-like odor. This compound is characterized by its branched structure, featuring a pentene backbone with two methyl groups attached to the fourth carbon atom. It is primarily used as an intermediate in organic synthesis and has applications in various industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,4-Dimethyl-1-pentene can be synthesized through the S(N)2’ attack of an organolithium reagent on an allyl ether. This method involves the nucleophilic substitution of the allyl ether, resulting in the formation of the desired product .
Industrial Production Methods: In industrial settings, this compound is typically produced through the fractional distillation and separation of olefins. This process involves the distillation of crude oil fractions to isolate the desired olefin, followed by purification steps to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 4,4-Dimethyl-1-pentene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert this compound to its saturated counterpart, 4,4-Dimethylpentane.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Halogenation reactions can be carried out using halogens like chlorine (Cl2) or bromine (Br2).
Major Products:
Oxidation: 4,4-Dimethyl-1-pentanol, 4,4-Dimethyl-2-pentanone, and 4,4-Dimethylpentanoic acid.
Reduction: 4,4-Dimethylpentane.
Substitution: 4,4-Dimethyl-1-chloropentane or 4,4-Dimethyl-1-bromopentane
Scientific Research Applications
4,4-Dimethyl-1-pentene has several applications in scientific research and industry:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Industry: It is used in the production of rubber additives, synthetic resins, and lubricating oil additives
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-1-pentene involves its reactivity with various reagents. The molecular targets and pathways depend on the specific reaction it undergoes. For example, in oxidation reactions, the double bond in this compound is targeted by oxidizing agents, leading to the formation of oxygenated products. In reduction reactions, the double bond is hydrogenated to form a saturated compound .
Comparison with Similar Compounds
- 2,2-Dimethyl-4-pentene
- 4,4-Dimethyl-2-pentene
- 3,3-Dimethyl-1-butene
- 4-Methyl-1-pentene
Comparison: 4,4-Dimethyl-1-pentene is unique due to its specific branching and position of the double bond. Compared to similar compounds, it exhibits distinct reactivity and physical properties. For instance, 2,2-Dimethyl-4-pentene has a different branching pattern, affecting its boiling point and reactivity. Similarly, 4,4-Dimethyl-2-pentene has the double bond in a different position, leading to variations in its chemical behavior .
Properties
IUPAC Name |
4,4-dimethylpent-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14/c1-5-6-7(2,3)4/h5H,1,6H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCNJIQZXOQYTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
29252-76-4 | |
Record name | 1-Pentene, 4,4-dimethyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29252-76-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID6073235 | |
Record name | 1-Pentene, 4,4-dimethyl- | |
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Molecular Weight |
98.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear, colorless liquid; [Aldrich MSDS] | |
Record name | 1-Pentene, 4,4-dimethyl- | |
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CAS No. |
762-62-9, 62851-51-8 | |
Record name | 4,4-Dimethyl-1-pentene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=762-62-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4,4-Dimethylpent-1-ene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000762629 | |
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Record name | Neoheptaene | |
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Record name | 4,4-DIMETHYL-1-PENTENE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73923 | |
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Record name | 1-Pentene, 4,4-dimethyl- | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4-dimethylpent-1-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.001 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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